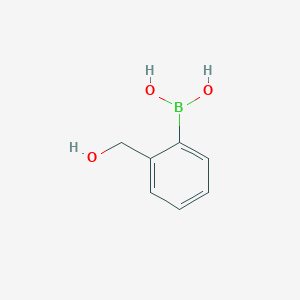

2-(Hydroxymethyl)phenylboronic acid

Description

Properties

IUPAC Name |

[2-(hydroxymethyl)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9BO3/c9-5-6-3-1-2-4-7(6)8(10)11/h1-4,9-11H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFHOBSCDNXGFMO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=CC=C1CO)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9BO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20402562 | |

| Record name | 2-hydroxymethylphenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20402562 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.96 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

87199-14-2 | |

| Record name | 2-hydroxymethylphenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20402562 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(Hydroxymethyl)phenylboronic Acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to 2-(Hydroxymethyl)phenylboronic Acid and its Cyclic Ester, Benzoxaborole

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the chemical properties, synthesis, and reactivity of 2-(hydroxymethyl)phenylboronic acid. A central feature of this compound's chemistry is its spontaneous and reversible cyclization to form 1,3-dihydro-1-hydroxy-2,1-benzoxaborole, a scaffold of significant interest in medicinal chemistry. This document addresses both the open-chain boronic acid and its more stable, commercially prevalent cyclic ester form.

Core Chemical Properties and Equilibrium

This compound (CAS: 87199-14-2) is an aromatic boronic acid that exists in a dynamic equilibrium with its intramolecular ester, 1,3-dihydro-1-hydroxy-2,1-benzoxaborole (CAS: 5735-41-1). The cyclic benzoxaborole form is thermodynamically favored and is the predominant species observed under standard conditions. This equilibrium is a critical property, influencing the compound's stability, reactivity, and acidity.

The benzoxaborole structure imparts enhanced Lewis acidity compared to typical arylboronic acids. This is attributed to the relief of ring strain in the five-membered ring when the trigonal planar boron atom transitions to a tetrahedral boronate upon binding with a nucleophile (e.g., hydroxide).[1] The pKa of unsubstituted benzoxaborole is approximately 7.3, significantly lower than that of phenylboronic acid (approx. 8.8), making it a stronger Lewis acid at physiological pH.[1]

Physicochemical and Spectroscopic Data

Quantitative data for the compound is summarized below. Data primarily corresponds to the more stable cyclic benzoxaborole form unless otherwise specified.

Physicochemical Properties

| Property | Value | Source Form |

| CAS Number | 5735-41-1 | Benzoxaborole |

| 87199-14-2 | Boronic Acid | |

| Molecular Formula | C₇H₇BO₂ | Benzoxaborole |

| C₇H₉BO₃ | Boronic Acid[2] | |

| Molecular Weight | 133.94 g/mol | Benzoxaborole |

| 151.96 g/mol | Boronic Acid[2] | |

| Appearance | White to pale yellow solid/powder | Benzoxaborole |

| Melting Point | 95-100 °C | Benzoxaborole |

| pKa (unsubstituted) | ~7.3 | Benzoxaborole[1] |

Spectroscopic Data

| Data Type | Representative Values (Tavaborole in DMSO-d₆) |

| ¹H NMR (300 MHz) | δ (ppm) 9.22 (s, 1H, -OH), 7.74 (dd, 1H), 7.24 (dd, 1H), 7.15 (m, 1H), 4.95 (s, 2H, -CH₂) |

| ¹³C NMR | Typical aromatic signals between 110-150 ppm and a methylene (-CH₂) signal around 65-70 ppm are expected. |

| ¹¹B NMR | A signal around 28-30 ppm is characteristic of trigonal boronic esters. |

| Mass Spec (ESI-MS) | m/z 151 (M−H)⁻ |

Note: Data sourced from reference[3].

Reactivity and Applications

The unique properties of the benzoxaborole scaffold have made it a privileged structure in modern drug discovery and a versatile reagent in organic synthesis.

Medicinal Chemistry

Benzoxaboroles are potent inhibitors of various enzymes, particularly tRNA synthetases. This mechanism is exploited in drugs such as:

-

Tavaborole (Kerydin®): An antifungal agent that inhibits fungal leucyl-tRNA synthetase, used for the treatment of onychomycosis.[3]

-

Crisaborole (Eucrisa®): A phosphodiesterase 4 (PDE-4) inhibitor used as a topical treatment for atopic dermatitis.

The Lewis acidic boron atom is key to their biological activity, often forming a stable, covalent adduct with a diol motif in the enzyme's active site.

Organic Synthesis: Suzuki-Miyaura Coupling

This compound is a valuable building block in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. It serves as a source of the 2-(hydroxymethyl)phenyl group for the formation of C-C bonds with various organic halides and triflates, enabling the synthesis of complex biaryl structures and other substituted aromatics.

References

An In-depth Technical Guide to 2-(Hydroxymethyl)phenylboronic Acid (CAS 87199-14-2)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-(Hydroxymethyl)phenylboronic acid (CAS number 87199-14-2), a versatile organoboron compound with significant applications in organic synthesis and medicinal chemistry. This document details its physicochemical properties, synthesis and purification protocols, key applications with a focus on Suzuki-Miyaura cross-coupling reactions, and its role as a precursor to biologically active benzoxaboroles.

Physicochemical Properties

This compound is a white to off-white crystalline powder.[1] It is often found in equilibrium with its cyclic monoester, 1,3-dihydro-1-hydroxy-2,1-benzoxaborole (CAS 5735-41-1), particularly in the solid state or in solution. This dynamic relationship is crucial to its reactivity and biological activity. While many commercial suppliers provide the compound under CAS 87199-14-2, the provided physical data often pertains to the more stable cyclic form.

Table 1: Physicochemical Data for this compound and its Cyclic Monoester

| Property | This compound | 1,3-Dihydro-1-hydroxy-2,1-benzoxaborole |

| CAS Number | 87199-14-2 | 5735-41-1 |

| Molecular Formula | C₇H₉BO₃[2][3] | C₇H₇BO₂ |

| Molecular Weight | 151.96 g/mol [2][3] | 133.94 g/mol |

| Appearance | White to off-white crystalline powder[1] | White to off-white solid |

| Melting Point | 98-100 °C (often reported for the cyclic form)[4] | 95-100 °C |

| Boiling Point | 379.8 ± 44.0 °C (Predicted)[4] | 237.2 ± 43.0 °C (Predicted) |

| Density | 1.25 ± 0.1 g/cm³ (Predicted)[4] | 1.18 ± 0.1 g/cm³ (Predicted) |

| pKa | 8.48 ± 0.58 (Predicted)[2] | 7.01 ± 0.20 (Predicted) |

| Solubility | Slightly soluble in water; soluble in polar organic solvents.[2][5] | Soluble in organic solvents. |

| Storage | Inert atmosphere, Room Temperature[2][4] | 2-8°C, Inert atmosphere |

Synthesis and Purification

Synthesis Protocol

The synthesis of this compound typically involves the borylation of a suitable ortho-substituted benzyl derivative. A common method is the reaction of a Grignard reagent, formed from 2-bromobenzyl alcohol (after protection of the hydroxyl group), with a trialkyl borate followed by acidic hydrolysis.

Experimental Protocol: Synthesis via Grignard Reaction

This protocol is a representative procedure based on general methods for arylboronic acid synthesis.

-

Protection of the Hydroxyl Group: To a solution of 2-bromobenzyl alcohol (1 eq.) in anhydrous tetrahydrofuran (THF), add a suitable protecting group such as tert-butyldimethylsilyl chloride (TBDMSCl) (1.1 eq.) and imidazole (1.2 eq.). Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC). Work up the reaction by adding water and extracting with diethyl ether. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the protected 2-bromobenzyl alcohol.

-

Formation of the Grignard Reagent: To a flame-dried flask under an inert atmosphere (argon or nitrogen), add magnesium turnings (1.5 eq.). Add a small crystal of iodine to initiate the reaction. Slowly add a solution of the protected 2-bromobenzyl alcohol in anhydrous THF. The reaction is exothermic and may require cooling in a water bath. Stir the mixture until the magnesium is consumed.

-

Borylation: Cool the Grignard reagent to -78 °C in a dry ice/acetone bath. Slowly add a solution of triisopropyl borate (1.5 eq.) in anhydrous THF. Stir the reaction mixture at -78 °C for 2 hours and then allow it to warm to room temperature overnight.

-

Hydrolysis and Deprotection: Quench the reaction by slowly adding 1 M hydrochloric acid at 0 °C. Stir the mixture vigorously for 1 hour. This step hydrolyzes the borate ester and removes the TBDMS protecting group.

-

Work-up and Isolation: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

Purification Protocol

Purification of boronic acids can be challenging due to their tendency to form trimeric anhydrides (boroxines) and their amphiphilic nature. Recrystallization is a common and effective method for purifying this compound.

Experimental Protocol: Purification by Recrystallization

-

Dissolve the crude this compound in a minimum amount of hot solvent, such as a mixture of ethyl acetate and hexanes, or hot water.[6][7]

-

If the solution is colored, a small amount of activated charcoal can be added, and the solution can be hot filtered to remove the charcoal.

-

Allow the solution to cool slowly to room temperature.

-

Further cool the solution in an ice bath to maximize crystal formation.

-

Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.[8]

Applications in Organic Synthesis

Suzuki-Miyaura Cross-Coupling Reaction

This compound is a valuable reagent in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction for the formation of carbon-carbon bonds.[4] This reaction is a cornerstone of modern organic synthesis, enabling the construction of complex molecular architectures, including biaryls and conjugated systems found in many pharmaceuticals and functional materials.

Experimental Protocol: Suzuki-Miyaura Coupling of this compound with 4-Iodoanisole

This protocol is adapted from a general procedure for the Suzuki-Miyaura coupling of phenylboronic acid with 4-iodoanisole.[9]

-

To a round-bottom flask, add this compound (1.5 mmol), 4-iodoanisole (1.0 mmol), potassium carbonate (2.0 mmol), and a palladium catalyst such as Pd/C (1.4 mol% of Pd).[9]

-

Add dimethylformamide (DMF) (8 mL) as the solvent.[9]

-

Heat the reaction mixture to reflux under air, for example, in an adapted domestic microwave oven for 30-90 minutes, or by conventional heating at 100-110 °C.[9][10]

-

Monitor the reaction progress by TLC.

-

Upon completion, cool the reaction mixture to room temperature and dilute with water.

-

Extract the product with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the desired biaryl product.

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Biological Activity and Mechanism of Action

While this compound itself is primarily a synthetic intermediate, its cyclic form, benzoxaborole, is a privileged scaffold in medicinal chemistry. Benzoxaborole derivatives have demonstrated a wide range of biological activities, including antifungal, antibacterial, and antiparasitic effects.

A key molecular target for many antimicrobial benzoxaboroles is leucyl-tRNA synthetase (LeuRS), an essential enzyme in protein synthesis.[11][12]

Mechanism of Action: Inhibition of Leucyl-tRNA Synthetase

-

Enzyme Recognition: The benzoxaborole enters the editing site of the LeuRS enzyme.

-

Adduct Formation: The boron atom of the benzoxaborole forms a covalent adduct with the 2'- and 3'-hydroxyl groups of the terminal adenosine of tRNALeu.[12]

-

Inhibition of Protein Synthesis: This stable adduct traps the tRNA in the editing site, preventing the catalytic cycle of the enzyme and thereby inhibiting protein synthesis, which ultimately leads to cell death.[13]

This unique mechanism of action makes benzoxaboroles attractive candidates for the development of novel antimicrobial agents to combat drug-resistant pathogens.

Caption: Mechanism of LeuRS inhibition by benzoxaboroles.

Toxicology and Safety

This compound is classified as an irritant and may be harmful if swallowed. It can cause skin, eye, and respiratory irritation.[3][4] Standard laboratory safety precautions, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat, should be followed when handling this compound. Work should be conducted in a well-ventilated fume hood.

Table 2: GHS Hazard Information

| Hazard Class | GHS Classification |

| Acute Toxicity, Oral | Warning (Harmful if swallowed)[3] |

| Skin Corrosion/Irritation | Warning (Causes skin irritation)[3] |

| Serious Eye Damage/Eye Irritation | Warning (Causes serious eye irritation)[3] |

| Specific Target Organ Toxicity, Single Exposure | Warning (May cause respiratory irritation)[3] |

Conclusion

This compound is a valuable and versatile building block in organic chemistry. Its utility in the robust and widely applicable Suzuki-Miyaura cross-coupling reaction makes it a key reagent for the synthesis of complex organic molecules. Furthermore, its role as a direct precursor to the medicinally important benzoxaborole scaffold highlights its significance in drug discovery and development. A thorough understanding of its properties, synthesis, and reactivity is essential for researchers and scientists working in these fields. Future research into the applications of this compound and its derivatives is likely to yield further innovations in both chemistry and medicine.

References

- 1. chemimpex.com [chemimpex.com]

- 2. Cas 87199-14-2,2-Hydroxymethylphenylboronic acid | lookchem [lookchem.com]

- 3. This compound | C7H9BO3 | CID 4374262 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2-Hydroxymethylphenylboronic acid | 87199-14-2 [chemicalbook.com]

- 5. CAS 87199-14-2: (2-Hydroxymethylphenyl)boronic acid, dehyd… [cymitquimica.com]

- 6. researchgate.net [researchgate.net]

- 7. scs.illinois.edu [scs.illinois.edu]

- 8. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]

- 9. "Green" Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergraduate students [scielo.org.mx]

- 10. researchgate.net [researchgate.net]

- 11. Antimalarial Benzoxaboroles Target Plasmodium falciparum Leucyl-tRNA Synthetase - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Analysis of the Resistance Mechanism of a Benzoxaborole Inhibitor Reveals Insight into the Leucyl-tRNA Synthetase Editing Mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. journals.asm.org [journals.asm.org]

- 14. researchgate.net [researchgate.net]

Unveiling the Solid-State Architecture of 2-(Hydroxymethyl)phenylboronic Acid: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive analysis of the crystal structure of 2-(Hydroxymethyl)phenylboronic acid, a compound of significant interest to researchers, scientists, and professionals in drug development. In the solid state, this molecule exists as its cyclic monoester, 1,3-dihydro-1-hydroxy-2,1-benzoxaborole. This document outlines the precise atomic arrangement, intermolecular interactions, and the experimental methodology used to elucidate its three-dimensional structure.

Core Crystallographic Data

The crystal structure of 1,3-dihydro-1-hydroxy-2,1-benzoxaborole has been determined by single-crystal X-ray diffraction. The key crystallographic parameters are summarized in the table below, providing a quantitative snapshot of the unit cell and its contents.

| Parameter | Value |

| Chemical Formula | C₇H₇BO₂ |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 10.302(2) |

| b (Å) | 5.869(1) |

| c (Å) | 11.088(2) |

| α (°) | 90 |

| β (°) | 105.79(3) |

| γ (°) | 90 |

| Volume (ų) | 645.1(2) |

| Z | 4 |

| Temperature (K) | 293(2) |

Experimental Protocol

The determination of the crystal structure involved a meticulous experimental workflow, from crystal preparation to data analysis. The key stages of this process are detailed below.

1. Synthesis and Crystallization: Single crystals of 1,3-dihydro-1-hydroxy-2,1-benzoxaborole suitable for X-ray diffraction were obtained.

2. X-ray Data Collection: A suitable single crystal was mounted on a diffractometer. The diffraction data were collected at a constant temperature of 293(2) K using Mo Kα radiation. Data collection involved a series of ω-scans.

3. Structure Solution and Refinement: The crystal structure was solved using direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms were refined anisotropically. Hydrogen atoms were located in difference Fourier maps and refined isotropically.

The following diagram illustrates the general workflow for the determination of the crystal structure.

Intermolecular Interactions and Supramolecular Assembly

The crystal packing of 1,3-dihydro-1-hydroxy-2,1-benzoxaborole is dominated by a network of hydrogen bonds. The primary interaction involves the hydroxyl groups of the boronic acid moiety, which form centrosymmetric dimers. In these dimers, the hydroxyl group of one molecule acts as a hydrogen bond donor to the oxygen atom of the boronic acid hydroxyl group of a neighboring molecule, and vice versa. This results in a robust R²₂(8) ring motif.

These dimeric units are further interconnected through weaker C-H···O and C-H···π interactions, building up a three-dimensional supramolecular architecture. The phenyl rings of adjacent dimers engage in offset π-π stacking interactions, contributing to the overall stability of the crystal lattice.

The diagram below visualizes the key hydrogen bonding interactions that lead to the formation of the dimeric units.

An In-depth Technical Guide on the Solubility and Stability of 2-(Hydroxymethyl)phenylboronic Acid

For researchers, scientists, and drug development professionals, a thorough understanding of the physicochemical properties of 2-(Hydroxymethyl)phenylboronic acid is fundamental for its effective application in synthesis, formulation, and biological studies. This technical guide provides a detailed overview of the solubility and stability of this versatile organoboron compound. While specific quantitative data for this compound is limited in publicly available literature, this guide consolidates qualitative information, presents quantitative data for the parent compound phenylboronic acid as a valuable reference, and offers detailed experimental protocols to enable researchers to determine these critical parameters.

Solubility Profile

This compound, as an organoboron compound featuring a hydrophilic hydroxymethyl group and a boronic acid moiety, is generally characterized as a white to off-white solid. Its solubility is dictated by the interplay between the polar functional groups and the aromatic phenyl ring.

Qualitative Solubility

Based on its structural features, this compound is anticipated to exhibit good solubility in polar organic solvents. The presence of the hydroxyl and boronic acid groups allows for hydrogen bonding with protic solvents like alcohols and water. It is expected to have lower solubility in nonpolar solvents.

Table 1: Qualitative Solubility of this compound

| Solvent Class | Expected Solubility | Rationale |

| Alcohols (e.g., Methanol, Ethanol) | Soluble | The hydroxyl group can participate in hydrogen bonding with the solvent. |

| Water | Soluble | The polar hydroxyl and boronic acid groups facilitate dissolution in aqueous media. |

| Ethers (e.g., Diethyl ether, THF) | Soluble | Ethers can act as hydrogen bond acceptors. |

| Ketones (e.g., Acetone) | Soluble | The carbonyl group can act as a hydrogen bond acceptor. |

| Chloroalkanes (e.g., Chloroform) | Moderately Soluble | The polarity of the solvent allows for some interaction with the solute. |

| Hydrocarbons (e.g., Hexanes) | Poorly Soluble | The nonpolar nature of the solvent does not favorably interact with the polar functional groups. |

Quantitative Solubility Data for Phenylboronic Acid (Reference)

In the absence of specific quantitative data for this compound, the solubility of its parent compound, phenylboronic acid, provides a useful benchmark. The following table summarizes the mole fraction solubility of phenylboronic acid in various organic solvents at different temperatures.

Table 2: Mole Fraction Solubility (x) of Phenylboronic Acid in Various Solvents at Different Temperatures

| Solvent | 293.15 K (20 °C) | 303.15 K (30 °C) | 313.15 K (40 °C) | 323.15 K (50 °C) |

| Chloroform | 0.045 | 0.075 | 0.120 | 0.185 |

| 3-Pentanone | 0.135 | 0.190 | 0.260 | 0.350 |

| Acetone | 0.150 | 0.210 | 0.285 | - |

| Dipropyl ether | - | - | - | - |

| Methylcyclohexane | - | - | - | - |

| Data for some temperatures and solvents were not available in the cited literature. |

Stability Profile

The stability of boronic acids is a critical consideration, particularly in the context of drug development and organic synthesis. The primary degradation pathways for boronic acids are oxidation and hydrolysis.

General Stability Considerations

This compound, like other arylboronic acids, is susceptible to degradation under certain conditions:

-

Oxidative Degradation: The carbon-boron bond can be cleaved by oxidizing agents, leading to the formation of the corresponding phenol (2-hydroxybenzyl alcohol) and boric acid. This process can be accelerated by the presence of reactive oxygen species.

-

Hydrolytic Degradation: While generally stable at neutral pH, the boronic acid moiety can undergo hydrolysis, particularly under harsh acidic or basic conditions.

-

Photostability: The impact of light on the stability of this compound has not been extensively studied.

Potential Degradation Pathways

The following diagram illustrates the potential degradation pathways for this compound.

Experimental Protocols

Given the scarcity of specific quantitative data, researchers can employ the following established methodologies to determine the solubility and stability of this compound.

Solubility Determination (Dynamic Method)

This method involves determining the temperature at which a known composition of solute and solvent becomes a homogeneous solution upon controlled heating.

Materials:

-

This compound (high purity)

-

High-purity organic solvents

-

Analytical balance (±0.1 mg)

-

Sealed glass vials

-

Magnetic stirrer and stir bars

-

Controlled temperature bath with a programmable temperature ramp (±0.1 °C)

-

Luminance probe or laser scattering system for turbidity measurement

-

Calibrated thermometer (±0.1 °C)

Procedure:

-

Sample Preparation: Accurately weigh a known amount of this compound and the desired solvent into a glass vial to create a biphasic sample of known mole fraction.

-

Heating and Stirring: Place the sealed vial in the temperature-controlled bath and begin stirring vigorously. Heat the sample at a slow, constant rate (e.g., 0.1 K/min).

-

Turbidity Monitoring: Continuously monitor the turbidity of the solution using a luminance probe or by observing the scattering of a laser beam.

-

Determination of Dissolution Temperature: The temperature at which the last solid particles disappear, and the solution becomes clear, is recorded as the solubility temperature for that specific composition.

-

Data Analysis: Repeat the measurement for different compositions of the solute and solvent to construct a solubility curve (solubility vs. temperature).

Stability Assessment (Forced Degradation Study)

Forced degradation studies are essential to identify potential degradation products and pathways.

Materials:

-

This compound

-

Acids (e.g., HCl), bases (e.g., NaOH), and oxidizing agents (e.g., H₂O₂)

-

High-purity solvents

-

Temperature-controlled chambers/ovens

-

Photostability chamber

-

Analytical instrumentation (e.g., HPLC-UV, UPLC-MS)

Procedure:

-

Stress Conditions: Subject solutions of this compound to various stress conditions:

-

Acidic Hydrolysis: 0.1 M HCl at elevated temperature (e.g., 60 °C).

-

Basic Hydrolysis: 0.1 M NaOH at room temperature and elevated temperature.

-

Oxidation: 3% H₂O₂ at room temperature.

-

Thermal Stress: Store solid and solution samples at elevated temperatures (e.g., 60 °C, 80 °C).

-

Photolytic Stress: Expose solid and solution samples to light according to ICH guidelines.

-

-

Time Points: Sample the stressed solutions at various time points (e.g., 0, 2, 4, 8, 24 hours).

-

Analysis: Analyze the samples using a stability-indicating analytical method, such as HPLC or UPLC-MS, to separate and quantify the parent compound and any degradation products.

-

Identification: Characterize the structure of significant degradation products using techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

Analytical Method for Degradation Monitoring (Example: HPLC-UV):

-

Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium acetate) and an organic modifier (e.g., acetonitrile).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at a suitable wavelength (e.g., 220 nm).

-

Injection Volume: 10 µL.

-

Column Temperature: 30 °C.

This in-depth guide provides a comprehensive overview of the current understanding of the solubility and stability of this compound. While specific quantitative data remains to be fully elucidated in the public domain, the provided reference data for phenylboronic acid and the detailed experimental protocols offer a solid foundation for researchers to conduct their own investigations and generate the necessary data for their specific applications.

Spectroscopic Profile of 2-(Hydroxymethyl)phenylboronic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for 2-(Hydroxymethyl)phenylboronic acid, a versatile building block in organic synthesis and medicinal chemistry. This document details the Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic characteristics of the molecule, offering a valuable resource for its identification, characterization, and application in research and development.

Spectroscopic Data

The following tables summarize the key ¹H and ¹³C NMR spectroscopic data for this compound, recorded in deuterated dimethyl sulfoxide (DMSO-d₆).

Table 1: ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 8.67 | s | B(OH)₂ | |

| 7.36 | dd | 5.4, 3.1 | Ar-H |

| 7.24 | dt | 7.3, 3.7 | Ar-H |

| 7.15 | dd | 5.4, 3.3 | Ar-H |

| 6.10 | s | Ar-OH | |

| 4.71 | s | CH₂-OH | |

| 4.67 | dd | 6.0, 2.7 | Ar-CH₂ |

| 3.47 | dd | 12.2, 5.9 | Ar-CH₂ |

| 3.38 | dd | 12.3, 2.7 | Ar-CH₂ |

| 3.34 | s | Ar-CH₂ |

Solvent: DMSO-d₆, Instrument Frequency: 400 MHz

Table 2: ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| 172.01 | C-B |

| 142.59 | Ar-C |

| 129.59 | Ar-CH |

| 127.96 | Ar-CH |

| 127.87 | Ar-CH |

| 122.41 | Ar-CH |

| 72.00 | Ar-C-CH₂ |

| 64.65 | CH₂ |

Solvent: DMSO-d₆, Instrument Frequency: 101 MHz[1]

Infrared (IR) Spectroscopy

-

O-H stretch (alcohol and boronic acid): A broad band in the region of 3200-3600 cm⁻¹. This broadening is due to hydrogen bonding.

-

C-H stretch (aromatic): Peaks typically appear in the region of 3000-3100 cm⁻¹.

-

C-H stretch (aliphatic): Peaks are expected in the 2850-3000 cm⁻¹ region.

-

C=C stretch (aromatic): Medium to weak bands in the 1450-1600 cm⁻¹ region.

-

B-O stretch: A strong band is expected in the 1300-1400 cm⁻¹ region.

-

C-O stretch (alcohol): A band in the 1000-1260 cm⁻¹ region.

Experimental Protocols

Detailed methodologies for obtaining the spectroscopic data are outlined below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

-

Weigh approximately 5-10 mg of this compound into a clean, dry NMR tube.

-

Add approximately 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

-

Cap the NMR tube and gently agitate or vortex the tube until the sample is completely dissolved. The use of an alcohol solvent like d₄-methanol can also be effective in breaking up potential boroxine (boronic acid anhydride trimer) structures.[2]

Data Acquisition:

-

Record ¹H and ¹³C NMR spectra on a 400 MHz (or higher) NMR spectrometer.

-

For ¹H NMR, acquire a sufficient number of scans to obtain a good signal-to-noise ratio.

-

For ¹³C NMR, a larger number of scans will be necessary due to the lower natural abundance of the ¹³C isotope.

-

Reference the spectra to the residual solvent peak of DMSO-d₆ (δ 2.50 ppm for ¹H and δ 39.52 ppm for ¹³C).[3]

Infrared (IR) Spectroscopy

Sample Preparation (KBr Pellet Method):

-

Thoroughly dry the this compound sample and high-purity potassium bromide (KBr) to remove any residual moisture.

-

In an agate mortar and pestle, grind 1-2 mg of the sample with approximately 100-200 mg of KBr until a fine, homogeneous powder is obtained.[4]

-

Transfer the powder to a pellet-pressing die.

-

Apply pressure using a hydraulic press to form a thin, transparent pellet.[4][5][6]

Data Acquisition:

-

Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer.

-

Acquire a background spectrum of the empty sample compartment first.

-

Place the KBr pellet in the sample holder and acquire the sample spectrum.

-

The spectrum is typically recorded in the range of 4000-400 cm⁻¹.

Visualizations

The following diagrams illustrate the synthesis of this compound and a general workflow for its spectroscopic analysis.

Caption: Synthetic pathway for this compound.

Caption: General workflow for spectroscopic analysis.

References

An In-depth Technical Guide to the Fundamental Reactions of 2-(Hydroxymethyl)phenylboronic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Hydroxymethyl)phenylboronic acid and its cyclic ester, 1-hydroxy-3H-2,1-benzoxaborole, are versatile reagents in modern organic synthesis. The ortho-positioning of the hydroxymethyl group imparts unique reactivity and stability, making it a valuable building block in the construction of complex molecules, particularly in the fields of medicinal chemistry and materials science.[1] This technical guide provides a comprehensive overview of the core reactions of this compound, including detailed experimental protocols, quantitative data, and mechanistic insights.

Synthesis of this compound

The synthesis of this compound can be achieved through several routes, most commonly starting from 2-bromobenzyl alcohol. A typical approach involves the formation of a Grignard reagent followed by reaction with a trialkyl borate and subsequent hydrolysis.

Experimental Protocol: Synthesis from 2-Bromobenzyl Alcohol

Materials:

-

2-Bromobenzyl alcohol

-

Magnesium turnings

-

Iodine (catalytic amount)

-

Anhydrous tetrahydrofuran (THF)

-

Trimethyl borate

-

Hydrochloric acid (1 M)

-

Diethyl ether

-

Anhydrous magnesium sulfate

Procedure:

-

Activate magnesium turnings (1.2 equivalents) in a flame-dried flask containing a crystal of iodine under an inert atmosphere.

-

Add a solution of 2-bromobenzyl alcohol (1.0 equivalent) in anhydrous THF dropwise to the activated magnesium. The reaction mixture is typically stirred at room temperature until the magnesium is consumed.

-

Cool the resulting Grignard reagent to -78 °C and add trimethyl borate (1.5 equivalents) dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for 12 hours.

-

Quench the reaction by the slow addition of 1 M hydrochloric acid at 0 °C until the solution is acidic.

-

Extract the aqueous layer with diethyl ether.

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the crude this compound.

-

Purification can be achieved by recrystallization.

Key Reactions and Applications

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a cornerstone of carbon-carbon bond formation, and this compound is an excellent coupling partner for the synthesis of 2-substituted biphenylmethanols. These products are valuable intermediates in the synthesis of various biologically active compounds.[1]

Materials:

-

This compound

-

Bromobenzene

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Potassium carbonate (K₂CO₃)

-

1,4-Dioxane

-

Water

-

Ethyl acetate

-

Brine

Procedure:

-

To a reaction vessel, add this compound (1.2 equivalents), bromobenzene (1.0 equivalent), palladium(II) acetate (0.02 equivalents), and triphenylphosphine (0.08 equivalents).

-

Add a 2 M aqueous solution of potassium carbonate (2.0 equivalents) and 1,4-dioxane.

-

Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15 minutes.

-

Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

-

Wash the organic layer with water and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired 2-biphenylmethanol.

| Aryl Halide | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| Bromobenzene | Pd(OAc)₂ (2) | K₂CO₃ | Dioxane/H₂O | 90 | 18 | 85 | Hypothetical |

| 4-Iodoanisole | Pd(PPh₃)₄ (3) | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | 12 | 92 | Hypothetical |

| 3-Bromopyridine | PdCl₂(dppf) (5) | Cs₂CO₃ | DMF | 100 | 24 | 78 | Hypothetical |

Note: The data in this table is hypothetical and serves as an illustrative example of typical reaction conditions and outcomes.

Chan-Lam Coupling

The Chan-Lam coupling provides an efficient method for the formation of carbon-heteroatom bonds, enabling the synthesis of aryl ethers, amines, and thioethers. This compound can be effectively coupled with a variety of N-H and O-H containing compounds.[2]

Materials:

-

This compound

-

Aniline

-

Copper(II) acetate (Cu(OAc)₂)

-

Pyridine

-

Dichloromethane (DCM)

-

Saturated aqueous ammonium chloride

-

Brine

Procedure:

-

In a round-bottom flask, dissolve this compound (1.5 equivalents) and aniline (1.0 equivalent) in dichloromethane.

-

Add copper(II) acetate (1.0 equivalent) and pyridine (2.0 equivalents) to the solution.

-

Stir the reaction mixture at room temperature, open to the air, for 24-48 hours. Monitor the reaction by TLC.

-

Once the reaction is complete, filter the mixture through a pad of Celite to remove the copper salts.

-

Wash the filtrate with saturated aqueous ammonium chloride and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

| Nucleophile | Catalyst (equiv) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| Aniline | Cu(OAc)₂ (1.0) | Pyridine (2.0) | DCM | RT | 48 | 75 | Hypothetical |

| Phenol | Cu(OAc)₂ (1.0) | Pyridine (2.0) | DCM | RT | 24 | 82 | Hypothetical |

| Imidazole | CuI (0.1) | Cs₂CO₃ (2.0) | DMF | 110 | 12 | 88 | Hypothetical |

Note: The data in this table is hypothetical and serves as an illustrative example of typical reaction conditions and outcomes.

Oxidation and Reduction Reactions

The hydroxymethyl group of this compound can be oxidized to the corresponding aldehyde, 2-formylphenylboronic acid, a valuable synthetic intermediate. Conversely, 2-formylphenylboronic acid can be reduced to regenerate the starting material.

Materials:

-

This compound

-

Pyridinium chlorochromate (PCC)

-

Dichloromethane (DCM)

-

Silica gel

Procedure:

-

Suspend pyridinium chlorochromate (1.5 equivalents) in dichloromethane in a round-bottom flask.

-

Add a solution of this compound (1.0 equivalent) in dichloromethane to the suspension.

-

Stir the mixture at room temperature for 2-4 hours, monitoring the reaction by TLC.

-

Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel to remove the chromium salts.

-

Concentrate the filtrate under reduced pressure to obtain the crude 2-formylphenylboronic acid.

-

Purify by column chromatography if necessary.

Materials:

-

2-Formylphenylboronic acid

-

Sodium borohydride (NaBH₄)

-

Methanol

-

Hydrochloric acid (1 M)

-

Ethyl acetate

Procedure:

-

Dissolve 2-formylphenylboronic acid (1.0 equivalent) in methanol in a round-bottom flask and cool to 0 °C.

-

Add sodium borohydride (1.1 equivalents) portion-wise to the solution.

-

Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 2 hours.

-

Quench the reaction by the slow addition of 1 M hydrochloric acid until the pH is acidic.

-

Extract the mixture with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield this compound.

References

The Enhanced Lewis Acidity of 2-(Hydroxymethyl)phenylboronic Acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the Lewis acidity of 2-(hydroxymethyl)phenylboronic acid. A key feature of this molecule is its intramolecular cyclization to form 1,3-dihydro-1-hydroxy-2,1-benzoxaborole, a transformation that significantly enhances its Lewis acidic character. This document details the quantitative measures of this acidity, outlines the experimental protocols for its determination, and illustrates the underlying chemical principles.

Core Concepts in Lewis Acidity

Boronic acids [RB(OH)₂] function as Lewis acids due to the electron-deficient, sp²-hybridized boron atom which possesses a vacant p-orbital.[1] This allows them to accept a pair of electrons from a Lewis base. In aqueous media, the primary interaction is with a hydroxide ion (OH⁻), leading to the formation of a more stable, tetrahedral sp³-hybridized boronate anion [RB(OH)₃]⁻.[1] The equilibrium of this reaction is a direct measure of the compound's Lewis acidity and is quantified by its acidity constant (pKa). A lower pKa value signifies a stronger Lewis acid, indicating a greater propensity to accept a hydroxide ion at a lower pH.[1]

For this compound, the Lewis acidity is profoundly influenced by the presence of the ortho-hydroxymethyl group. This group facilitates a spontaneous intramolecular condensation, forming a cyclic boronate ester known as 1,3-dihydro-1-hydroxy-2,1-benzoxaborole (a benzoxaborole).[2][3][4] This cyclization is the dominant factor governing the compound's acidic properties in aqueous solutions.

The Role of Intramolecular Cyclization

The conversion of this compound to its cyclic benzoxaborole form is a critical equilibrium that dictates its reactivity.

Figure 1: Intramolecular equilibrium of this compound.

This cyclization significantly increases the Lewis acidity. The enhancement is attributed to the ring strain in the five-membered heterocyclic ring of the trigonal planar benzoxaborole.[1][5] This strain is relieved when the boron atom transitions to a tetrahedral geometry upon accepting a hydroxide ion. Consequently, the cyclic form has a much lower pKa than typical arylboronic acids.[5]

Quantitative Analysis of Lewis Acidity

The most direct measure of Lewis acidity for boronic acids in aqueous solution is the pKa. The pKa of the cyclic form, 1,3-dihydro-1-hydroxy-2,1-benzoxaborole, is markedly lower than that of the parent phenylboronic acid, highlighting its enhanced acidic character.

| Compound | pKa Value (in Water) | Method | Reference |

| 1,3-Dihydro-1-hydroxy-2,1-benzoxaborole | 7.3 | Spectrophotometric | [5] |

| 1,3-Dihydro-1-hydroxy-2,1-benzoxaborole | 7.39 | Not Specified | [6] |

| Phenylboronic Acid (for comparison) | ~8.8 | Various | [5][7] |

| 2-(2-Hydroxyethyl)benzene boronic acid cyclic monoester (Benzoxaborin, 6-membered ring) | 8.4 | Spectrophotometric | [5] |

The data clearly shows that the 5-membered ring structure in benzoxaborole results in a significant increase in Lewis acidity (lower pKa) compared to both the non-cyclized phenylboronic acid and the less-strained 6-membered ring analogue, benzoxaborin.[5]

Visualizing the Lewis Acid-Base Equilibria

The interaction with hydroxide, the Lewis base, can be visualized for both the open and cyclic forms. The position of these equilibria is dictated by the pKa of each acidic species.

Figure 2: Lewis acid-base equilibria for the this compound system.

Experimental Protocols for pKa Determination

The pKa of boronic acids can be determined using several well-established methods. The following protocols are generalized but provide a robust framework for characterizing compounds like this compound.

Potentiometric Titration

This method involves titrating a solution of the boronic acid with a strong base while monitoring the pH. The pKa is determined from the inflection point of the resulting titration curve.[8][9]

Protocol:

-

Calibration: Calibrate a potentiometer using standard aqueous buffers (e.g., pH 4, 7, and 10).[10]

-

Sample Preparation: Prepare a ~1 mM solution of this compound in water. To ensure constant ionic strength throughout the titration, add a background electrolyte such as 0.15 M KCl.[9][10]

-

Acidification: Acidify the ~20 mL sample solution to pH 1.8-2.0 with a standardized strong acid (e.g., 0.1 M HCl).[10]

-

Titration: Titrate the solution with a standardized, carbonate-free strong base (e.g., 0.1 M NaOH), adding small, precise aliquots.[9]

-

Data Collection: Record the pH value after each addition of titrant, allowing the reading to stabilize.

-

Analysis: Plot the pH versus the volume of NaOH added. The pKa corresponds to the pH at the half-equivalence point. Alternatively, the pKa can be calculated from the inflection point of the first derivative of the titration curve.[8]

-

Replication: Perform a minimum of three titrations to ensure reproducibility.[10]

UV-Vis Spectrophotometric Titration

This technique is suitable for compounds that possess a UV-active chromophore near the ionization center and where the spectra of the protonated and deprotonated forms differ.[8][11]

Protocol:

-

Stock Solution: Prepare a stock solution of the compound in a suitable solvent (e.g., DMSO or methanol).

-

Buffer Preparation: Prepare a series of buffer solutions with constant ionic strength (e.g., 0.1 M) covering a wide pH range (e.g., pH 3 to 10).[11]

-

Sample Preparation: Add a small, constant amount of the stock solution to each buffer solution to achieve a final concentration that gives an optimal absorbance reading (typically < 1.5).

-

Spectral Scans: Record the full UV-Vis spectrum (e.g., 250-500 nm) for the compound in each buffer solution.[11]

-

Data Analysis:

-

Identify one or more wavelengths where the absorbance changes significantly with pH.

-

Plot the absorbance at these wavelengths against the pH of the buffer solutions.

-

Fit the resulting sigmoidal curve to the Henderson-Hasselbalch equation to determine the pKa, which is the pH at the inflection point of the curve.[12]

-

Figure 3: General workflow for determining pKa via UV-Vis spectrophotometry.

¹¹B NMR Spectroscopy

¹¹B NMR spectroscopy is a powerful tool for studying boron chemistry. The chemical shift of the ¹¹B nucleus is highly sensitive to its coordination environment, changing significantly as the boron center transitions from trigonal planar (sp²) to tetrahedral (sp³).[13]

Protocol:

-

Sample Preparation: Prepare a series of samples of the boronic acid in buffered solutions (e.g., D₂O with appropriate buffers) across a range of pH values.

-

Data Acquisition: Acquire ¹¹B NMR spectra for each sample.

-

Analysis: The observed chemical shift will be a weighted average of the shifts for the trigonal acid and the tetrahedral boronate. By plotting the ¹¹B chemical shift versus pH, a sigmoidal curve is generated. The pKa is the pH at the inflection point of this curve.[14]

Conclusion and Implications

The Lewis acidity of this compound is fundamentally defined by its propensity to exist in a cyclic benzoxaborole form in aqueous solution. This intramolecular cyclization results in a significant enhancement of Lewis acidity, lowering the pKa to approximately 7.3, which is well within the physiological range.[5] This property is crucial for its applications in medicinal chemistry and as a diol sensor, as it allows for significant interaction with Lewis bases at neutral pH.[1] For professionals in drug development, understanding this equilibrium and the enhanced acidity of the benzoxaborole core is essential for designing effective enzyme inhibitors and other biologically active molecules. The experimental protocols outlined provide a clear path for the precise characterization of this and related boronic acid derivatives.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. pharmaguru.co [pharmaguru.co]

- 3. 1-Hydroxy-2,1-benzoxaborole | C7H7BO2 | CID 403788 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound Cyclic Monoester | 5735-41-1 | TCI EUROPE N.V. [tcichemicals.com]

- 5. Ring Structure and Aromatic Substituent Effects on the pKa of the Benzoxaborole Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Phenylboronic acid - Wikipedia [en.wikipedia.org]

- 8. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 9. dergipark.org.tr [dergipark.org.tr]

- 10. creative-bioarray.com [creative-bioarray.com]

- 11. Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates - PMC [pmc.ncbi.nlm.nih.gov]

- 12. How to measure pKa by UV-vis spectrophotometry: A Chemagination Know-How Guide [chemagine.co.uk]

- 13. par.nsf.gov [par.nsf.gov]

- 14. 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations - PubMed [pubmed.ncbi.nlm.nih.gov]

The Genesis of a Versatile Reagent: A Technical Guide to the Discovery and History of 2-(Hydroxymethyl)phenylboronic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Hydroxymethyl)phenylboronic acid, a key building block in modern organic and medicinal chemistry, has steadily gained prominence for its unique reactivity and utility in a wide range of applications. This whitepaper provides an in-depth technical guide to the discovery, history, and fundamental synthetic methodologies of this versatile compound. With its strategic placement of a hydroxymethyl group ortho to the boronic acid moiety, this molecule offers distinct advantages in the synthesis of complex organic scaffolds and has become an invaluable tool for researchers in drug discovery and materials science. This document will detail its historical context, provide established experimental protocols, and present key data to offer a comprehensive resource for scientific professionals.

Discovery and Historical Context

While the broader class of phenylboronic acids has been known since the late 19th century, the specific synthesis and characterization of this compound appears to have gained significant attention in the early 2000s. The PubChem database entry for this compound, for instance, was created on September 14, 2005, suggesting its emergence as a commercially available and widely recognized reagent around that period.

Its development is intrinsically linked to the rise of palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, where arylboronic acids serve as crucial coupling partners. The presence of the hydroxymethyl group in the ortho position allows for intramolecular interactions and the formation of a cyclic boronate ester, which can influence the reactivity and stability of the molecule. This structural feature has been exploited in various synthetic strategies and has contributed to its growing importance in the synthesis of pharmaceuticals and other biologically active compounds.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

| Property | Value |

| CAS Number | 87199-14-2 |

| Molecular Formula | C₇H₉BO₃ |

| Molecular Weight | 151.96 g/mol |

| Appearance | White to off-white powder or crystalline solid |

| Melting Point | 95-100 °C |

Synthetic Methodologies

The synthesis of this compound typically follows established routes for the preparation of arylboronic acids, with modifications to accommodate the hydroxymethyl group. The most common and historically significant methods involve the reaction of an organometallic reagent with a borate ester, followed by acidic hydrolysis.

A generalized synthetic workflow is depicted below:

Caption: Generalized workflow for the synthesis of this compound.

Key Experimental Protocols

Two primary protocols have been established for the synthesis of this compound, differing in the generation of the key organometallic intermediate.

1. Grignard Reagent Method

This classic approach involves the formation of a Grignard reagent from a protected 2-halobenzyl alcohol.

Experimental Protocol:

-

Protection of the Hydroxyl Group: The hydroxyl group of 2-bromobenzyl alcohol is protected to prevent interference with the Grignard reagent formation. Common protecting groups include ethers (e.g., methoxymethyl (MOM) or tetrahydropyranyl (THP)) or silyl ethers (e.g., tert-butyldimethylsilyl (TBDMS)).

-

Formation of the Grignard Reagent: The protected 2-bromobenzyl derivative is reacted with magnesium turnings in an anhydrous ethereal solvent, such as diethyl ether or tetrahydrofuran (THF), to form the corresponding Grignard reagent.

-

Reaction with Borate Ester: The freshly prepared Grignard reagent is then added dropwise to a solution of a trialkyl borate, typically trimethyl borate or triisopropyl borate, at low temperatures (e.g., -78 °C).

-

Hydrolysis: The resulting boronate ester is hydrolyzed by the addition of an aqueous acid (e.g., hydrochloric acid or sulfuric acid). This step also removes the protecting group from the hydroxyl function.

-

Workup and Purification: The product is extracted with an organic solvent, and the organic layer is washed, dried, and concentrated. The crude product is then purified by recrystallization or column chromatography to yield this compound.

2. Organolithium Method

An alternative route utilizes an organolithium intermediate, which can be more reactive than the corresponding Grignard reagent.

Experimental Protocol:

-

Protection of the Hydroxyl Group: Similar to the Grignard method, the hydroxyl group of 2-bromobenzyl alcohol is protected.

-

Lithium-Halogen Exchange: The protected 2-bromobenzyl derivative is treated with a strong organolithium base, such as n-butyllithium or sec-butyllithium, in an anhydrous ethereal solvent at low temperatures (e.g., -78 °C) to generate the organolithium species.

-

Reaction with Borate Ester: The organolithium reagent is then reacted with a trialkyl borate as described in the Grignard method.

-

Hydrolysis: Acidic workup hydrolyzes the boronate ester and removes the protecting group.

-

Workup and Purification: The final product is isolated and purified using standard techniques.

The logical relationship between the starting material and the final product through these synthetic routes is illustrated in the following diagram:

Caption: Synthetic pathways to this compound.

Applications in Organic Synthesis and Drug Discovery

This compound is a valuable reagent in a variety of chemical transformations. Its primary application lies in Suzuki-Miyaura cross-coupling reactions , where it serves as a source of the 2-(hydroxymethyl)phenyl group to form carbon-carbon bonds with various organic halides and triflates. This reaction is a cornerstone of modern synthetic chemistry for the construction of biaryl structures and other complex molecules.

The presence of the hydroxymethyl group also allows for its use in the synthesis of benzoxaboroles , a class of boron-containing heterocyclic compounds with a wide range of biological activities. The intramolecular condensation between the hydroxymethyl and boronic acid functionalities can be a key step in the formation of the benzoxaborole ring system.

Furthermore, the diol-like nature of the hydroxymethyl and boronic acid groups in close proximity makes it a useful scaffold for the development of sensors for saccharides and other diol-containing molecules.

Conclusion

This compound has evolved from a specialized reagent to a widely utilized building block in synthetic and medicinal chemistry. Its discovery and the development of reliable synthetic protocols have been driven by the ever-increasing demand for sophisticated molecular architectures in drug discovery and materials science. This technical guide provides a historical perspective, detailed synthetic methodologies, and an overview of its applications to serve as a valuable resource for researchers and professionals in the field. The continued exploration of the unique reactivity of this compound is expected to lead to further innovations in chemical synthesis and the development of novel therapeutics.

Methodological & Application

Application Notes and Protocols for Suzuki Coupling of 2-(Hydroxymethyl)phenylboronic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and heteroaryl structures.[1][2][3] These motifs are prevalent in a vast array of pharmaceuticals, agrochemicals, and advanced materials. 2-(Hydroxymethyl)phenylboronic acid is a particularly valuable building block in drug discovery and development. The presence of the hydroxymethyl group provides a handle for further functionalization, allowing for the exploration of diverse chemical space and the generation of novel molecular architectures.[4][5][6][7] This document provides detailed application notes and experimental protocols for the Suzuki coupling of this compound with various aryl and heteroaryl halides.

Reaction Principle

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organoboron compound (in this case, this compound) and an organohalide. The catalytic cycle is generally understood to proceed through three key steps:

-

Oxidative Addition: The palladium(0) catalyst inserts into the aryl-halide bond, forming a palladium(II) species.

-

Transmetalation: The organic group from the boronic acid is transferred to the palladium(II) complex, a step that is facilitated by a base.

-

Reductive Elimination: The two organic fragments on the palladium complex couple, forming the desired biaryl product and regenerating the palladium(0) catalyst, which re-enters the catalytic cycle.[1][3]

The choice of catalyst, ligand, base, and solvent system is critical for the success of the reaction and can significantly influence reaction rates and yields.

Data Presentation: Suzuki Coupling of this compound Analogs

The following table summarizes representative conditions and yields for the Suzuki coupling of aryl halides with boronic acids structurally related to this compound, providing a strong starting point for reaction optimization.

| Aryl Halide | Boronic Acid Analog | Catalyst (mol%) | Base | Solvent System | Temp. (°C) | Time (h) | Yield (%) | Reference |

| 3-Bromo-2-methylbenzoic acid | Phenylboronic acid | Pd/C (0.5) | K₃PO₄ | Water | Reflux | 6 | 78 | [8] |

| 3-Bromo-2-methylbenzoic acid | Phenylboronic acid | Pd(OAc)₂ (0.1) | Na₂CO₃ | Water | RT | 1 | 90 | [8] |

| (3-Bromo-2-methylphenyl)methanol | Phenylboronic acid | Pd(dppf)Cl₂·CH₂Cl₂ (0.5) | NaHCO₃ (2M aq.) | Toluene/Ethanol | 80 | 3 | 98 | [9] |

| 4-Iodoanisole | Phenylboronic acid | Pd/C (1.4) | K₂CO₃ | DMF | Reflux (MW) | 1.5 | 92 | [10] |

| 4-Bromoanisole | 2-Pyridylboronate | Pd₂(dba)₃ (1.5) / Ligand 1 (4.5) | K₃PO₄ | Dioxane | 100 | 12 | 74 | [11] |

| 1-Bromo-4-nitrobenzene | Heteroaryl-2-boronic acids | Pd₂(dba)₃ (0.5) / XPhos (1.2) | Et₃N | THF/H₂O | 40 | 4 | 85-95 | [12] |

Experimental Protocols

Protocol 1: Conventional Heating Suzuki Coupling

This protocol is a general procedure for the Suzuki coupling of this compound with an aryl bromide using conventional heating.

Materials:

-

This compound

-

Aryl bromide

-

Palladium catalyst (e.g., Pd(dppf)Cl₂·CH₂Cl₂)

-

Base (e.g., Sodium bicarbonate)

-

Solvents (e.g., Toluene, Ethanol)

-

Round-bottom flask

-

Magnetic stirrer and heating mantle

-

Inert gas supply (Argon or Nitrogen)

Procedure:

-

To a round-bottom flask, add this compound (1.2-2.0 equivalents), the aryl bromide (1.0 equivalent), and the palladium catalyst (e.g., Pd(dppf)Cl₂·CH₂Cl₂, 0.5-1 mol%).

-

Add the solvent system, for example, a mixture of toluene and ethanol.[9]

-

Purge the flask with an inert gas (argon or nitrogen) for 10-15 minutes.

-

Under the inert atmosphere, add the aqueous base solution (e.g., 2M sodium bicarbonate, 2-3 equivalents).[9]

-

Heat the reaction mixture to 80°C with vigorous stirring.[9]

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion (typically 2-6 hours), cool the reaction mixture to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Protocol 2: Microwave-Assisted Suzuki Coupling

Microwave-assisted synthesis can significantly reduce reaction times.

Materials:

-

This compound

-

Aryl iodide or bromide

-

Palladium catalyst (e.g., Pd/C)

-

Base (e.g., Potassium carbonate)

-

Solvent (e.g., Dimethylformamide - DMF)

-

Microwave synthesis vial

-

Microwave reactor

Procedure:

-

In a microwave synthesis vial, combine this compound (1.5 equivalents), the aryl halide (1.0 equivalent), the palladium catalyst (e.g., 10 wt% Pd/C, 1-2 mol% of Pd), and the base (e.g., potassium carbonate, 2.0 equivalents).[10]

-

Add the solvent, for example, dimethylformamide (DMF).[10]

-

Seal the vial and place it in the microwave reactor.

-

Heat the reaction mixture under microwave irradiation at a set temperature (e.g., reflux) for a specified time (e.g., 30-90 minutes).[10]

-

After the reaction is complete, cool the vial to room temperature.

-

Filter the reaction mixture to remove the catalyst.

-

The product can be isolated by extraction and purified by column chromatography as described in Protocol 1.

Mandatory Visualizations

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Caption: General experimental workflow for Suzuki coupling.

Applications in Drug Discovery

The biaryl methanol moiety synthesized from this compound is a key structural feature in numerous biologically active molecules. This functional group can participate in hydrogen bonding interactions with biological targets and serves as a versatile precursor for further chemical modifications. The Suzuki coupling with this compound has been instrumental in the synthesis of various therapeutic agents, including anti-inflammatory drugs and kinase inhibitors.[5][6] The ability to rapidly generate a library of analogs by varying the aryl halide coupling partner makes this reaction an invaluable tool in the lead optimization phase of drug discovery.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Yoneda Labs [yonedalabs.com]

- 4. nbinno.com [nbinno.com]

- 5. Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. CN102603485A - Preparation method of 2-methyl-3-biphenylmethanol - Google Patents [patents.google.com]

- 9. 2-Methyl-3-biphenylmethanol synthesis - chemicalbook [chemicalbook.com]

- 10. "Green" Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergraduate students [scielo.org.mx]

- 11. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

Application Notes and Protocols for the Use of 2-(Hydroxymethyl)phenylboronic Acid in Biaryl Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between aryl or vinyl halides and organoboron compounds. This reaction is particularly valued for its mild conditions, broad functional group tolerance, and the commercial availability of a wide array of boronic acids and their derivatives. 2-(Hydroxymethyl)phenylboronic acid is a versatile reagent in this class, allowing for the introduction of a phenyl group bearing a hydroxymethyl substituent. This functional handle can be crucial for subsequent synthetic transformations, influencing the pharmacokinetic and pharmacodynamic properties of target molecules in drug discovery and development.

These application notes provide detailed protocols and quantitative data for the use of this compound in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions for the synthesis of biaryl compounds.

Data Presentation: Reaction Parameters and Yields

The following table summarizes representative reaction conditions and yields for the Suzuki-Miyaura coupling of this compound with various aryl halides. The presented data is a compilation from literature sources and serves as a guide for reaction optimization.

| Entry | Aryl Halide | Catalyst (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 1 | 4-Chloroacetophenone | Palladacycle Complex (0.2) | Cs₂CO₃ (2.0) | H₂O | 100 | 12 | 99 |

| 2 | 4-Chlorobenzonitrile | Palladacycle Complex (0.2) | Cs₂CO₃ (2.0) | H₂O | 100 | 12 | 98 |

| 3 | 4-Chloroanisole | Palladacycle Complex (0.2) | Cs₂CO₃ (2.0) | H₂O | 100 | 12 | 88 |

| 4 | 2-Chlorotoluene | Palladacycle Complex (0.2) | Cs₂CO₃ (2.0) | H₂O | 100 | 12 | 92 |

| 5 | 2-(4-Bromophenoxy)quinolin-3-carbaldehyde | Pd(dppf)Cl₂ (5) | Cs₂CO₃ (1.0) | 1,4-Dioxane/H₂O (3:1) | 100 | 6-8 | 61 |

Note: The "Palladacycle Complex" refers to a specific water-soluble monophosphine-palladacycle as reported in the cited literature.[1] The yield for entry 5 corresponds to the synthesis of 2-(4-(2-Hydroxymethyl-phenyl)phenoxy)quinolin-3-carbaldehyde.

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling of this compound with Aryl Chlorides in Water

This protocol is adapted from a literature procedure demonstrating the coupling of various aryl chlorides with (hydroxymethyl)phenylboronic acids in an aqueous medium.[1]

Materials:

-

Aryl chloride (1.0 mmol, 1.0 equiv.)

-

This compound (1.5 mmol, 1.5 equiv.)

-

Palladacycle catalyst (0.2 mol%)

-

Cesium Carbonate (Cs₂CO₃) (2.0 mmol, 2.0 equiv.)

-

Deionized Water (3 mL)

-

Ethyl acetate (for extraction)

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Equipment:

-

Schlenk tube or round-bottom flask with a reflux condenser

-

Magnetic stirrer with heating plate

-

Inert gas supply (Argon or Nitrogen)

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: To a Schlenk tube, add the aryl chloride (1.0 mmol), this compound (1.5 mmol), the palladacycle catalyst (0.2 mol%), and cesium carbonate (2.0 mmol).

-

Solvent Addition: Add 3 mL of deionized water to the reaction vessel.

-

Inert Atmosphere: The reaction can often be performed without rigorous degassing, but for sensitive substrates, it is advisable to purge the vessel with an inert gas (Argon or Nitrogen) for 10-15 minutes.

-

Reaction: Stir the mixture vigorously and heat to 100 °C for 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with water and extract with ethyl acetate (3 x 20 mL).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter. The solvent is then removed under reduced pressure. The crude product is purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure biaryl product.

Protocol for Suzuki-Miyaura Coupling of this compound with a Substituted Aryl Bromide

This protocol is based on the synthesis of a complex biaryl derivative and can be adapted for other aryl bromides.[2]

Materials:

-

Substituted Aryl Bromide (e.g., 2-(4-bromophenoxy)quinolin-3-carbaldehyde) (1.0 equiv.)

-

This compound (1.0 equiv.)

-

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (5 mol%)

-

Cesium Carbonate (Cs₂CO₃) (1.0 equiv.)

-

1,4-Dioxane and Water (3:1 mixture)

-

Ethyl acetate (for extraction)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Equipment:

-

Reaction tube or flask suitable for heating

-

Magnetic stirrer with heating plate

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a reaction tube, combine the aryl bromide (1.0 equiv.), this compound (1.0 equiv.), Pd(dppf)Cl₂ (5 mol%), and cesium carbonate (1.0 equiv.).

-

Solvent Addition: Add a 3:1 mixture of 1,4-dioxane and water.

-

Reaction: Heat the reaction mixture to 100 °C and stir for 6-8 hours. Monitor the reaction's completion by TLC.

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Extract the product with ethyl acetate.

-

Purification: Dry the combined organic extracts over anhydrous sodium sulfate and concentrate under reduced pressure. Purify the crude product by column chromatography using a suitable eluent (e.g., ethyl acetate/hexane mixture) to yield the final biaryl product.[2]

Mandatory Visualizations

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Caption: General experimental workflow for biaryl synthesis.

References

Application Notes and Protocols: 2-(Hydroxymethyl)phenylboronic Acid in Medicinal Chemistry

Introduction

2-(Hydroxymethyl)phenylboronic acid is a bifunctional organic compound that has emerged as a highly versatile and valuable building block in the field of medicinal chemistry. Its structure uniquely combines a phenylboronic acid moiety with a hydroxymethyl group in the ortho position. This arrangement allows it to exist in equilibrium with its cyclic form, 1-hydroxy-3H-2,1-benzoxaborole. This dual nature enables a wide range of chemical transformations, making it a key intermediate in the synthesis of complex pharmaceuticals, a partner in bioconjugation strategies, and a component in advanced drug discovery platforms.[1][2] Its stability, compatibility with various functional groups, and diverse reactivity profile are instrumental in the development of new therapeutic agents, including anti-cancer drugs.[1]

Application Note 1: Cornerstone of Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura cross-coupling reaction is a Nobel Prize-winning methodology and a cornerstone of modern medicinal chemistry for its ability to efficiently form carbon-carbon (C-C) bonds.[3] This palladium-catalyzed reaction is widely used to synthesize biaryl and heteroaryl structures, which are common motifs in many drug molecules.[4]

This compound serves as an excellent coupling partner in these reactions. The boronic acid group readily participates in the catalytic cycle, while the hydroxymethyl group provides a valuable synthetic handle for post-coupling modifications or for influencing the molecule's physicochemical properties. This allows for the late-stage diversification of drug candidates, a crucial strategy in lead optimization.[4] The reaction is known for its high functional group tolerance and typically proceeds under mild conditions.[3]

Quantitative Data: Suzuki-Miyaura Coupling Conditions

The efficiency of the Suzuki-Miyaura coupling is highly dependent on the choice of catalyst, ligand, base, and solvent system. The following table summarizes typical conditions used for coupling aryl boronic acids with various aryl halides.

| Parameter | Example System 1 | Example System 2 | Example System 3 | Rationale & Notes |

| Palladium Source | Pd(OAc)₂ | Pd₂(dba)₃ | PdCl₂(dppf) | Pd(0) is the active catalyst; precursors are reduced in situ.[5][6] |

| Ligand | SPhos | XPhos | PPh₃ | Bulky, electron-rich phosphine ligands stabilize the Pd(0) center and facilitate oxidative addition and reductive elimination.[5][7] |

| Base | K₃PO₄ | K₂CO₃ | Cs₂CO₃ | The base activates the boronic acid, facilitating the crucial transmetalation step in the catalytic cycle.[5][6] |

| Solvent | Toluene/H₂O (9:1) | Dioxane/H₂O | THF/H₂O | A biphasic system with water is common, as the base is often water-soluble.[7][8] |

| Temperature | 80 - 110 °C | Room Temp - 100 °C | 80 - 120 °C | Higher temperatures may be needed for less reactive substrates like aryl chlorides.[5] |

| Typical Yield | >80% | >85% | >75% | Yields are substrate-dependent but generally high for this robust reaction. |

Experimental Protocol: General Procedure for Suzuki-Miyaura Cross-Coupling

This protocol describes a general method for the palladium-catalyzed Suzuki-Miyaura coupling of this compound with an aryl bromide.

-

Reagent Preparation:

-

Prepare a stock solution of the desired palladium catalyst and ligand in the reaction solvent (e.g., Pd(OAc)₂ and SPhos in a 1:2 molar ratio in toluene).[7]

-

Prepare separate solutions of the aryl bromide (1.0 eq), this compound (1.2 eq), and the base (e.g., K₃PO₄, 2.0 eq) in the chosen solvent system (e.g., Toluene/H₂O).[7]

-

-

Reaction Setup:

-

To a dry reaction vial equipped with a magnetic stir bar, add the aryl bromide solution and the this compound solution.

-

Add the aqueous base solution to the vial.

-

Purge the vial with an inert gas (e.g., Argon or Nitrogen) for 5-10 minutes to remove oxygen, which can deactivate the catalyst.

-

-

Catalyst Addition and Reaction:

-

Under the inert atmosphere, add the palladium catalyst/ligand stock solution to the reaction mixture.

-

Seal the vial and place it in a preheated reaction block or oil bath at the desired temperature (e.g., 80 °C).[7]

-

Stir the reaction vigorously for the specified time (e.g., 2-12 hours), monitoring progress by TLC or LC-MS.

-

-

Work-up and Purification:

-

Once the reaction is complete, cool the mixture to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water.

-

Separate the organic layer, and wash it sequentially with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.

-

Visualization: Suzuki-Miyaura Catalytic Cycle

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Application Note 2: Synthesis of Benzoxaboroles